molecular formula C14H16N4O3S B1671292 Eniporide CAS No. 176644-21-6

Eniporide

Cat. No. B1671292
CAS RN: 176644-21-6
M. Wt: 320.37 g/mol
InChI Key: UADMBZFZZOBWBB-UHFFFAOYSA-N
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Description

Eniporide is a Na+/H+ exchange inhibitor . It specifically inhibits the NHE-1 isoform . This compound has been shown to improve cardiac performance associated with myocardial ischemia/reperfusion in animals, and limit infarct size in experimental models .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N4O3S . Its molecular weight is 320.37 .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 320.37 . The storage conditions for this compound are as follows: Powder -20°C 3 years; 4°C 2 years. In solvent -80°C 6 months; -20°C 1 month .

Scientific Research Applications

Cardioprotective Effects in Myocardial Infarction

Eniporide, a Na+/H+ exchange inhibitor, has been studied for its potential cardioprotective effects in the context of acute myocardial infarction (MI). In the ESCAMI trial, this compound was investigated as an adjunct to reperfusion therapy in patients with acute ST-elevation MI. Although it was hypothesized that this compound could limit infarct size and improve clinical outcomes by inhibiting the NHE-1 isoform, the results did not demonstrate a significant limitation of infarct size or improvement in clinical outcomes. However, a reduction in the incidence of heart failure was noted in patients reperfused late (more than 4 hours after onset) (Zeymer et al., 2001).

Pharmacokinetics in Different Populations

A study on the population pharmacokinetics of this compound and its metabolite showed variations in clearance and volume of distribution between healthy subjects and patients with acute myocardial infarction. These findings suggest that the pharmacokinetic behavior of this compound can differ based on health status and age, but the impact of these covariates on its pharmacokinetics is minimal, not warranting dosage adjustments in different patient populations (Bhattaram et al., 2005).

Pharmacodynamics and Dose-Response Relationship

Research exploring the pharmacodynamics of this compound revealed its linear pharmacokinetics across various dosages in healthy volunteers. The study identified platelet-swelling time as a biomarker for pharmacodynamic activity, potentially useful as a surrogate for predicting clinical outcomes related to its cardioprotective activity. This work provided valuable insights into the dosing and expected physiological effects of this compound (Kovar et al., 2001).

Clinical Trials and Outcomes

This compound was also discussed in the context of the European Society of Cardiology Congress, where its effects in the context of acute myocardial infarctions were reported. Despite initial expectations, this compound did not significantly enhance the positive effects of thrombolysis in these patients (Sorelle, 2001).

Mechanism of Action

Target of Action

Eniporide is a potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE1) . NHE1 is a major regulator of intracellular pH and is found on the plasma membrane of cardiac myocytes . It plays a crucial role in regulating ion exchange between the cell’s interior and exterior .

Mode of Action

This compound specifically inhibits the NHE1 isoform, preventing the exchange of sodium ions (Na+) with hydrogen ions (H+) across the cell membrane . This inhibition helps maintain the pH balance within cells, preventing internal acidification that could lead to cell death through apoptosis .

Pharmacokinetics

This compound exhibits linear pharmacokinetics with an average half-life of approximately 2 hours . The mean total body clearance is 34.4 L/h, and the mean volume of distribution (Vdss) is 77.5 L . An average of 43% of the dose is recovered unchanged from urine . These properties impact the bioavailability of this compound, influencing its therapeutic efficacy.

Result of Action

This compound’s inhibition of NHE1 has been shown to reduce myocardial cell death and limit infarct size in experimental infarct models . In the context of cancer, it has been observed that this compound can inhibit the growth and survival of cancer cell spheroids . These effects were found to be nhe1-independent, suggesting that this compound may have additional mechanisms of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment plays a central role in drug resistance by limiting the exposure of tumor cells to anti-cancer drugs . Additionally, the compound’s accumulation in spheroids was associated with marked vacuolization, apparent autophagic arrest, ER stress, mitochondrial- and DNA damage, and poly-ADP-ribose-polymerase (PARP) cleavage, indicative of severe stress and paraptosis-like cell death .

Safety and Hazards

Eniporide may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . Adequate ventilation should be ensured when handling this compound, and accessible safety shower and eye wash station should be provided .

properties

IUPAC Name

N-(diaminomethylidene)-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-7-11(18-5-3-4-6-18)12(22(2,20)21)8-10(9)13(19)17-14(15)16/h3-8H,1-2H3,(H4,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADMBZFZZOBWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870132
Record name Eniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176644-21-6
Record name Eniporide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176644-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eniporide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176644216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eniporide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF9182QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of 694 g of guanidine and 310 g of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate in 3 l of methanol is stirred for 3 h at 50°. Then, water is added to the reaction mixture, and the crude product which forms as a result is filtered off and recrystallized from methanol. This gives N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide in a yield of 66%.
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Synthesis routes and methods III

Procedure details

in stage g) by reaction of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate with guanidine to give the end-product N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide, the guanidino group is introduced.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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